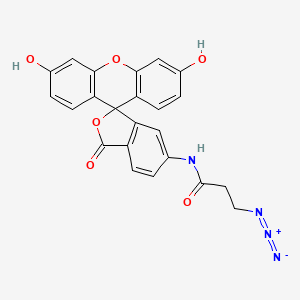

Fluorescein-azide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-azido-N-(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O6/c24-27-25-8-7-21(30)26-12-1-4-15-18(9-12)23(33-22(15)31)16-5-2-13(28)10-19(16)32-20-11-14(29)3-6-17(20)23/h1-6,9-11,28-29H,7-8H2,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFJQDSVINRLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)CCN=[N+]=[N-])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fluorescein-Azide: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fluorescein-azide is a fluorescent probe that has become an indispensable tool in biological research and drug development. It combines the bright, stable, and well-characterized green fluorescence of the fluorescein (B123965) core with the versatile bioorthogonal reactivity of an azide (B81097) group. This unique combination allows for the precise and efficient labeling of a wide array of biomolecules, including proteins, nucleic acids, and glycans, through "click chemistry." This guide provides a comprehensive overview of the core properties, applications, and experimental protocols for this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties of this compound

This compound, often referred to as 6-FAM-Azide or 6-Carboxyfluorescein Azide, is a derivative of fluorescein that has been functionalized with an azide moiety. This modification allows it to readily participate in azide-alkyne cycloaddition reactions. The key chemical and spectral properties are summarized in the tables below.

Chemical Properties

| Property | Value | References |

| Molecular Formula | C₂₄H₁₈N₄O₆ | [1][2] |

| Molecular Weight | 458.43 g/mol | [1][2] |

| Appearance | Yellow to orange solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Solubility | DMSO, DMF, MeOH | [1] |

| Storage Conditions | -20 °C, protected from light | [1][3] |

Spectral Properties

| Property | Value | Conditions | References |

| Excitation Maximum (λex) | ~495 nm | 50 mM PBS, pH 9 | [1][3] |

| Emission Maximum (λem) | ~520 nm | 50 mM PBS, pH 9 | [1][3] |

| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ | 50 mM PBS, pH 9 | [1] |

| Quantum Yield (Φf) | ~0.92 | 0.1 M NaOH | [4][5] |

| Quantum Yield (Φf) | 0.79 | Ethanol | [4] |

Key Applications in Research and Drug Development

The primary utility of this compound lies in its ability to be conjugated to alkyne-modified biomolecules via click chemistry. This has led to its widespread adoption in various applications:

-

Bioconjugation: this compound is extensively used to label proteins, peptides, nucleic acids, and other biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. This allows for the sensitive detection and quantification of these molecules.[1]

-

Cellular Imaging: Its high quantum yield and photostability make it an excellent choice for fluorescence microscopy and high-content screening.[1] It can be used to visualize the localization, trafficking, and dynamics of labeled biomolecules within living cells.

-

Drug Discovery: In drug development, this compound can be used to track the distribution of alkyne-modified drug candidates, study their interactions with cellular targets, and develop fluorescence-based assays for screening and diagnostics.[1]

-

Diagnostics and Biosensing: The bright fluorescence of fluorescein enables the development of sensitive diagnostic assays and biosensors for the detection of specific biomarkers.[1]

Experimental Protocols

The two main types of click chemistry reactions used to conjugate this compound to alkyne-modified molecules are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an alkyne-modified protein with this compound using a copper(I) catalyst.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound stock solution (10 mM in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (250 mM in water)

-

Sodium ascorbate (B8700270) stock solution (1 M in water, freshly prepared)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Size-exclusion chromatography column for purification

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution with the reaction buffer.

-

Add this compound: Add the this compound stock solution to the protein solution. A 5-10 fold molar excess of the probe over the protein is typically recommended.

-

Prepare the Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio to form the copper(I) catalyst complex.

-

Add the Catalyst: Add the copper catalyst complex to the protein-probe mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.

-

Initiate the Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Purify the labeled protein from excess reagents using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines a copper-free method for labeling live cells that have been metabolically engineered to display azide groups on their surface.

Materials:

-

Mammalian cells cultured in appropriate medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

This compound conjugated to a strained alkyne (e.g., DBCO-Fluor 488) stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or coverslips for imaging

Procedure:

-

Metabolic Labeling:

-

Culture cells in the presence of Ac₄ManNAz (typically 25-50 µM) for 1-3 days. This allows the cells to metabolize the azido (B1232118) sugar and display azide groups on their surface glycans.

-

-

Prepare Staining Solution:

-

Dilute the DBCO-Fluor 488 stock solution in PBS to a final concentration of 5 µM.

-

-

Cell Washing:

-

After the incubation with Ac₄ManNAz, gently wash the cells three times with PBS to remove any unincorporated azido sugar.

-

-

Staining:

-

Add the DBCO-Fluor 488 staining solution to the cells.

-

-

Incubation:

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

-

Final Washes:

-

Remove the staining solution and wash the cells three times with PBS.

-

-

Imaging:

-

The cells are now fluorescently labeled and ready for imaging using a fluorescence microscope with appropriate filters for fluorescein (e.g., 488 nm excitation, 520 nm emission).

-

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules in a wide range of applications, from fundamental biological research to drug discovery and diagnostics. Its bright and stable fluorescence, combined with the specificity and efficiency of click chemistry, provides researchers with a robust method for visualizing and quantifying biological processes. The experimental protocols provided in this guide offer a starting point for the successful implementation of this compound in your research endeavors. As with any experimental technique, optimization of reaction conditions may be necessary to achieve the best results for your specific application.

References

- 1. benchchem.com [benchchem.com]

- 2. nanocs.net [nanocs.net]

- 3. interchim.fr [interchim.fr]

- 4. benchchem.com [benchchem.com]

- 5. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorescein-Azide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-azide is a fluorescent probe of significant interest in chemical biology, diagnostics, and drug development. This derivative of the widely-used fluorescein (B123965) dye is functionalized with an azide (B81097) group, enabling its participation in bioorthogonal "click chemistry" reactions. This allows for the precise and efficient labeling of a wide array of biomolecules, such as proteins and nucleic acids, that have been modified to contain a corresponding alkyne group. Its bright green fluorescence, high quantum yield, and photostability make it an invaluable tool for a variety of applications, including cellular imaging, flow cytometry, and fluorescence polarization assays. This guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to the use of this compound.

Chemical Structure and Isomers

This compound is most commonly available as a derivative of carboxyfluorescein, leading to two positional isomers: 5-carboxythis compound (5-FAM-azide) and 6-carboxythis compound (6-FAM-azide). The azide functional group is typically introduced via a short linker attached to the carboxylic acid of the fluorescein core. The specific isomer used can subtly influence the labeling efficiency and the photophysical properties of the resulting conjugate.

Chemical Structure of 6-Carboxythis compound (6-FAM-Azide)

-

IUPAC Name: N-(3-azidopropyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide[1]

Chemical Structure of 5-Carboxythis compound (5-FAM-Azide)

-

IUPAC Name: N-(3-azidopropyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide

-

Molecular Formula: C₂₄H₁₈N₄O₆[5]

-

Molecular Weight: 458.4 g/mol [5]

Physicochemical and Spectroscopic Properties

The photophysical properties of this compound are central to its utility as a fluorescent probe. Below is a summary of its key quantitative data, with values for both the 5- and 6-isomers where available.

| Property | 5-FAM-Azide | 6-FAM-Azide | Method of Determination |

| Excitation Maximum (λex) | ~492-494 nm[6][7][8] | ~495-496 nm[2][3] | UV-Vis Spectroscopy |

| Emission Maximum (λem) | ~517-520 nm[5][6][8] | ~516-520 nm[2][3] | Fluorescence Spectroscopy |

| Molar Extinction Coefficient (ε) | ~74,000 - 80,000 M⁻¹cm⁻¹[6][7][8] | ~83,000 M⁻¹cm⁻¹[2][3] | UV-Vis Spectroscopy |

| Fluorescence Quantum Yield (Φ) | ~0.9 - 0.93[5][6][8] | High (specific value not consistently reported)[2] | Comparative method using a standard |

| Purity | ≥90-96% (HPLC)[5][7][9] | ≥95% (HPLC)[2][3] | High-Performance Liquid Chromatography (HPLC) |

| Physical State | Yellow to orange solid[7] | Yellow to orange solid[2][3] | Visual Inspection |

| Solubility | DMSO, DMF, Methanol, DCM[5][9] | DMSO, DMF, Methanol[2][3] | Solubility Testing |

| Storage Conditions | -20°C, protected from light[2][3][5][7][8][9][10] | -20°C, protected from light[2][3][4] | Manufacturer's Recommendation |

Experimental Protocols

Synthesis of this compound

The synthesis of carboxythis compound typically involves a multi-step process starting from 5(6)-carboxyfluorescein (B613776). The general synthetic pathway is illustrated below.

Detailed Methodology for Synthesis:

-

Nitration of 5(6)-Carboxyfluorescein:

-

Dissolve 5(6)-carboxyfluorescein in concentrated sulfuric acid in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

-

Stir the reaction at 0°C for 1-2 hours.

-

Pour the reaction mixture over crushed ice to precipitate the nitro-fluorescein product.

-

Filter, wash with cold water, and dry the product.

-

-

Reduction of Nitro-fluorescein to Amino-fluorescein:

-

Suspend the nitro-fluorescein product in an appropriate solvent (e.g., aqueous ammonia).

-

Heat the mixture and add a reducing agent, such as sodium dithionite, portion-wise.

-

Continue heating and stirring for 1-3 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and acidify with an acid (e.g., HCl) to precipitate the amino-fluorescein product.

-

Filter, wash with water, and dry the product.

-

-

Conversion of Amino-fluorescein to this compound:

-

Dissolve the amino-fluorescein in dilute hydrochloric acid at 0°C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise to form the diazonium salt. Stir for 15-30 minutes at 0°C.

-

In a separate flask, dissolve sodium azide in water and cool to 0°C.

-

Slowly add the diazonium salt solution to the sodium azide solution with vigorous stirring, maintaining the temperature at 0°C.

-

Allow the reaction to proceed for 1-2 hours at 0°C.

-

The this compound product will precipitate. Filter the solid, wash with cold water, and dry under vacuum in the dark.[2]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Biomolecules

This compound is primarily used for labeling alkyne-modified biomolecules via the copper-catalyzed "click" reaction. The following is a general protocol for labeling oligonucleotides and proteins.

Detailed Methodology for Labeling Alkyne-Modified Oligonucleotides:

-

Preparation of Stock Solutions:

-

Alkyne-modified Oligonucleotide: Dissolve in water to a desired concentration (e.g., 20-200 µM).[11]

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO.[11][12]

-

Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.

-

Copper Ligand (e.g., THPTA or TBTA): Prepare a 100 mM stock solution of THPTA in water or a 10 mM stock solution of TBTA in 55% DMSO.[11]

-

Reducing Agent (Sodium Ascorbate): Prepare a fresh 1 M stock solution in water.[13]

-

-

Reaction Setup (for a typical 50 µL reaction):

-

In a microcentrifuge tube, combine:

-

Alkyne-modified oligonucleotide solution (to a final concentration of 20-200 µM).

-

2 M triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0 (to a final concentration of 0.2 M).[11][12]

-

DMSO (to a final concentration of 50% v/v).[11]

-

This compound stock solution (1.5 to 10-fold molar excess over the oligonucleotide).[11][13]

-

-

Vortex the mixture briefly.

-

Prepare the copper(I) catalyst by premixing CuSO₄ and the ligand (e.g., 1:5 molar ratio of CuSO₄:THPTA).[13]

-

Add the copper catalyst complex to the reaction mixture (final CuSO₄ concentration of 50-500 µM).[11][13]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution to a final concentration of 1-5 mM.[13]

-

-

Incubation:

-

Purification:

-

The labeled oligonucleotide can be purified from excess reagents by ethanol (B145695) or acetone (B3395972) precipitation, followed by washing the pellet.[11][12]

-

Alternatively, size-exclusion chromatography (e.g., a desalting column) or HPLC can be used for purification.[13]

-

Note on Labeling Proteins: A similar protocol can be followed for labeling alkyne-modified proteins. The molar excess of the this compound probe is typically 5-10 fold over the protein.[13] Purification methods for labeled proteins usually involve size-exclusion chromatography or dialysis to remove unreacted dye and catalyst components.[13]

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its well-characterized spectroscopic properties, coupled with the high efficiency and specificity of click chemistry, make it an ideal choice for a wide range of applications in research and development. By following the detailed protocols provided in this guide, researchers can effectively utilize this compound to advance their studies in cellular imaging, biomolecular tracking, and the development of novel diagnostic and therapeutic agents.

References

- 1. FAM azide, 6-isomer | C24H18N4O6 | CID 71581527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]

- 4. 6-Carboxyfluorescein Azide (6-FAM-Azide), 5 mg, CAS No. 1386385-76-7 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 5. FAM azide, 5-isomer, 510758-23-3 | BroadPharm [broadpharm.com]

- 6. 5-Carboxythis compound | 510758-23-3 [chemicalbook.com]

- 7. empbiotech.com [empbiotech.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. 5-FAM-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Purification of Fluorescein-Azide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of fluorescein-azide, a versatile fluorescent probe crucial for bioconjugation and molecular labeling. This compound's utility lies in its dual functionality: the vibrant fluorescence of the fluorescein (B123965) core for detection and the azide (B81097) group's ability to participate in highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3][4][5] This allows for the precise and efficient labeling of biomolecules in complex biological systems.[2]

Core Synthetic Pathways

There are two primary and well-established synthetic routes for preparing this compound derivatives. The choice of pathway often depends on the desired isomer and the availability of starting materials.

1. Multi-Step Synthesis from Carboxyfluorescein: This is a robust method that begins with the commercially available 5(6)-carboxyfluorescein (B613776).[6] The process involves three key transformations: nitration of the fluorescein core, reduction of the resulting nitro group to an amine, and finally, the conversion of the amine to an azide via a diazotization reaction.[6]

2. Amine-Reactive Azide Coupling: This approach involves the reaction of an amine-functionalized fluorescein derivative, such as 5-aminofluorescein (B15267), with an activated azide-containing carboxylic acid, like 5-azidopentanoic acid NHS ester.[1] This method is generally more direct if the appropriate starting materials are accessible.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in both synthetic pathways.

Protocol 1: Multi-Step Synthesis from 5(6)-Carboxyfluorescein[6]

This protocol is divided into three main stages:

Step 1: Nitration of 5(6)-Carboxyfluorescein [6]

This step introduces a nitro group onto the fluorescein molecule, which serves as a precursor to the amine.[6]

-

Materials:

-

5(6)-Carboxyfluorescein

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Round bottom flask

-

Dropping funnel

-

Stir plate and stir bar

-

-

Procedure:

-

In a round bottom flask, dissolve 5(6)-carboxyfluorescein in concentrated sulfuric acid at 0°C with continuous stirring.[6]

-

Slowly add a pre-cooled solution of concentrated nitric acid in concentrated sulfuric acid dropwise using a dropping funnel, ensuring the temperature is maintained below 5°C.[6]

-

After the addition is complete, continue to stir the reaction mixture at 0°C for 1-2 hours.[6]

-

Carefully pour the reaction mixture over crushed ice to precipitate the 5(6)-carboxy-nitrofluorescein product.[6]

-

Filter the resulting solid, wash it thoroughly with cold water until the filtrate is neutral, and then dry it under a vacuum.[6]

-

Step 2: Reduction of 5(6)-Carboxy-nitrofluorescein to 5(6)-Amino-carboxyfluorescein [6]

This stage reduces the nitro group to an amine, which is essential for the subsequent azidation step.[6]

-

Materials:

-

5(6)-Carboxy-nitrofluorescein

-

Deionized water

-

Sodium dithionite (B78146) (Na₂S₂O₄)

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Suspend the 5(6)-carboxy-nitrofluorescein in a solution of ammonium hydroxide and deionized water.[6]

-

Heat the mixture with stirring and add sodium dithionite portion-wise. The solution's color should change, indicating the progress of the reduction.[6]

-

Continue heating and stirring for 1-3 hours, monitoring the reaction's completion using Thin-Layer Chromatography (TLC).[6]

-

Once the reaction is complete, cool the mixture and acidify it with an appropriate acid (e.g., HCl) to precipitate the aminofluorescein product.[6]

-

Filter the solid, wash it with water, and dry it under a vacuum.[6]

-

Step 3: Diazotization and Azidation of 5(6)-Amino-carboxyfluorescein [6]

This final step converts the amine group into the desired azide functionality.[6]

-

Materials:

-

5(6)-Amino-carboxyfluorescein

-

Dilute hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium azide (NaN₃)

-

Ice bath

-

-

Procedure:

-

Dissolve the 5(6)-amino-carboxyfluorescein in dilute hydrochloric acid at 0°C.[6]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to form the diazonium salt. Stir the mixture for 15-30 minutes at 0°C.[6]

-

In a separate flask, dissolve sodium azide in water and cool it to 0°C.[6]

-

With vigorous stirring, slowly add the diazonium salt solution to the sodium azide solution, maintaining the temperature at 0°C.[6]

-

Allow the reaction to proceed for 1-2 hours at 0°C. The azide-fluorescein-acid product will precipitate out of the solution.[6]

-

Filter the solid, wash it with cold water, and dry it under a vacuum in the dark.[6]

-

Protocol 2: Synthesis via Amine-Reactive Azide Coupling[1]

This protocol describes the synthesis of an azide-functionalized fluorescein probe by coupling an amine-modified fluorescein with an NHS-activated azide.

-

Materials:

-

5-Aminofluorescein

-

5-Azidopentanoic acid NHS ester

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Magnetic stirrer and stir bar

-

Reaction vial

-

-

Procedure:

-

Dissolve 5-aminofluorescein (1 equivalent) in anhydrous DMF in a reaction vial.[1]

-

Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.[1]

-

Slowly add a solution of 5-azidopentanoic acid NHS ester (1.1 equivalents) in anhydrous DMF to the fluorescein solution with stirring.[1]

-

Stir the reaction mixture at room temperature for 2-4 hours, ensuring it is protected from light.[1]

-

Monitor the reaction's progress by TLC.[1]

-

Upon completion, remove the solvent under reduced pressure.[1]

-

Purify the crude product using silica (B1680970) gel column chromatography to obtain the pure azide-functionalized fluorescein probe.[1]

-

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound derivatives.

Table 1: Typical Yields and Characterization Data for Multi-Step Synthesis of Azide-Fluorescein-Acid [6]

| Step | Reactant | Product | Typical Yield (%) | Purification Method | Key Characterization |

| 1. Nitration | 5(6)-Carboxyfluorescein | 5(6)-Carboxy-nitrofluorescein | 70-85 | Precipitation and washing | ¹H NMR, Mass Spectrometry |

| 2. Reduction | 5(6)-Carboxy-nitrofluorescein | 5(6)-Amino-carboxyfluorescein | 60-75 | Precipitation and washing | ¹H NMR, Mass Spectrometry |

| 3. Diazotization & Azidation | 5(6)-Amino-carboxyfluorescein | Azide-Fluorescein-Acid | 50-70 | Precipitation and washing | IR, ¹H NMR, Mass Spectrometry |

Table 2: Properties of a Representative 5-Azidopentanoyl-Fluorescein Probe [1]

| Parameter | Value | Method of Determination |

| Molecular Weight | ~572.58 g/mol | Mass Spectrometry (ESI-MS) |

| Yield | 70-85% | Gravimetric analysis after purification |

| Excitation Maximum (λex) | ~494 nm | UV-Vis Spectroscopy |

| Emission Maximum (λem) | ~518 nm | Fluorescence Spectroscopy |

| Molar Extinction Coefficient (ε) at λex | ~70,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |

| Fluorescence Quantum Yield (Φ) | ~0.7-0.9 | Comparative method using a standard |

Purification Methods

The purification of this compound is critical to ensure high purity for subsequent bioconjugation reactions. The choice of method depends on the specific derivative and the impurities present.

-

Precipitation and Washing: This is a straightforward method used to isolate the product after each step in the multi-step synthesis from carboxyfluorescein.[6]

-

Silica Gel Column Chromatography: This is a widely used technique for purifying organic compounds, including azide-functionalized fluorescein probes.[1][7] It is effective in separating the desired product from unreacted starting materials and byproducts.[1] Due to the potential sensitivity of azides to acidic conditions, care should be taken when using silica gel.[8]

-

Size-Exclusion Chromatography (SEC): This method is particularly useful for removing unreacted small molecules, such as excess azide reagents and catalysts, from larger labeled biomolecules.[9]

-

Reverse-Phase High-Performance Liquid Chromatography (HPLC): RP-HPLC offers high-resolution separation and is suitable for achieving high purity of the final this compound product. A common mobile phase is a gradient of acetonitrile (B52724) and water.[9]

Visualizing Azides on TLC: Many organic azides do not have a UV chromophore, making them difficult to visualize on a TLC plate. A reliable method involves a two-step chemical staining process where the azide is first converted to an amine, which can then be detected with a ninhydrin (B49086) stain, appearing as a colored spot.[8]

Mandatory Visualizations

Synthetic Pathway for Azide-Fluorescein-Acid

Caption: Synthetic pathway for Azide-Fluorescein-Acid.

Workflow for Fluorescent Probe Synthesis and Bioconjugation

Caption: Workflow for fluorescent probe synthesis and bioconjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 4. setabiomedicals.com [setabiomedicals.com]

- 5. interchim.fr [interchim.fr]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Fluorescein-PEG2-Azide | Benchchem [benchchem.com]

An In-depth Technical Guide to the Principle of Fluorescein-Azide Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful and versatile tool in chemical biology and drug development, enabling the efficient and specific covalent ligation of molecules in complex biological environments. At the heart of this methodology lies a set of bioorthogonal reactions, meaning they proceed with high efficiency and selectivity without interfering with native biological processes. The use of fluorescein-azide, a derivative of the widely used fluorophore fluorescein, in conjunction with click chemistry provides a robust method for fluorescently labeling and detecting biomolecules such as proteins and nucleic acids. This technical guide provides a comprehensive overview of the core principles of this compound click chemistry, detailed experimental protocols, quantitative data for key parameters, and troubleshooting guidance to empower researchers in their scientific endeavors.

Core Principles of this compound Click Chemistry

This compound serves as a key reagent in "click" reactions, where the azide (B81097) group acts as a chemical handle for conjugation to a molecule of interest containing a complementary alkyne group. This conjugation results in the formation of a stable triazole linkage. There are two primary modalities of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used form of click chemistry. It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst, which significantly accelerates the reaction rate. The copper(I) is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. The addition of a copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can further enhance reaction efficiency and protect biomolecules from potential damage by reactive oxygen species that can be generated by the copper catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC represents a significant advancement in click chemistry as it obviates the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and organisms. This method utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which possesses significant ring strain. This inherent strain dramatically lowers the activation energy of the cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures without a catalyst.

Synthesis of this compound

This compound is not typically available as a primary reagent and is often synthesized from a commercially available carboxyfluorescein isomer. The synthesis involves a multi-step process that includes nitration, reduction of the nitro group to an amine, and subsequent conversion of the amine to an azide via a diazotization reaction.

Unlocking Cellular Insights: A Technical Guide to the Quantum Yield and Brightness of Fluorescein-Azide Probes

For Researchers, Scientists, and Drug Development Professionals

Fluorescein-azide and its derivatives have emerged as indispensable tools in chemical biology and drug development. These fluorogenic probes operate on a "click-on" mechanism, exhibiting minimal fluorescence in their native state and a dramatic increase in brightness upon reaction with an alkyne-tagged target. This "turn-on" capability is crucial for high-contrast imaging of biomolecules in complex biological systems, reducing background noise and eliminating the need for wash-out steps. This guide provides an in-depth technical overview of the quantum yield and brightness of this compound probes, detailing the underlying principles, experimental protocols, and key data for researchers in the field.

Core Concepts: Quantum Yield and Brightness

The utility of a fluorescent probe is fundamentally determined by its photophysical properties. For this compound, two parameters are of paramount importance:

-

Fluorescence Quantum Yield (Φf): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[1] A quantum yield closer to 1 indicates a highly efficient fluorophore that converts a large fraction of absorbed light into a fluorescent signal. For fluorogenic probes like this compound, the key metric is the change in quantum yield upon reaction. The azide (B81097) moiety in the unreacted probe effectively quenches fluorescence, resulting in a low quantum yield.[2] Following a click chemistry reaction with an alkyne, the formation of a triazole ring disrupts this quenching mechanism, leading to a significant increase in the quantum yield.[2]

-

Brightness: The brightness of a fluorophore is a practical measure of its signal strength in an experimental setting. It is calculated as the product of the molar extinction coefficient (ε) and the fluorescence quantum yield (Φf).[3] The molar extinction coefficient quantifies how strongly a molecule absorbs light at a specific wavelength. A higher brightness value indicates a probe that is more readily excited and efficiently emits light, leading to a stronger signal and better sensitivity in imaging applications.

Quantitative Data Summary

The following tables summarize the key photophysical properties of representative this compound derivatives.

| Compound | Molar Extinction Coefficient (ε) (M-1cm-1) | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Solvent/Conditions |

| 5-FAM Azide | 75,000 | 494 | 520 | Not specified |

| 6-FAM Azide | 83,000 | 496 | 516 | 50 mM PBS, pH 9 |

Table 1: Photophysical Properties of Commercially Available FAM-Azide Derivatives.

The true power of this compound probes lies in their fluorogenic nature. The following table presents a comparative analysis of the quantum yield of several azidofluorescein (B1206550) derivatives before and after undergoing a click reaction to form the corresponding triazole.

| Azidofluorescein Derivative | Quantum Yield (Φf) of Azide | Quantum Yield (Φf) of Triazole Product | Fold Increase in Quantum Yield |

| 1 | 0.02 | 0.20 | 10 |

| 2 | 0.03 | 0.34 | 11 |

| 3 | 0.01 | 0.12 | 12 |

| 4 | 0.01 | 0.16 | 16 |

Table 2: Comparison of Fluorescence Quantum Yields of Azidofluoresceins and Their Triazole Products in PBS (pH 7.4). Data sourced from Shieh et al., J. Am. Chem. Soc. 2012, 134, 42, 17428–17431.[2]

Signaling Pathway: The Click Chemistry Reaction

The "turn-on" signaling of this compound probes is mediated by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[4] This highly efficient and bioorthogonal reaction forms a stable triazole linkage between the azide-functionalized fluorescein (B123965) and an alkyne-tagged molecule of interest.[5]

Experimental Protocols

Measuring Relative Fluorescence Quantum Yield

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[6]

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (10 mm path length)

-

Fluorescence standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φf = 0.925)[7]

-

This compound probe

-

Alkyne-containing reaction partner

-

Copper(I) catalyst source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate)

-

Spectroscopic grade solvent (e.g., PBS, pH 7.4)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the fluorescence standard in the appropriate solvent.

-

Prepare a stock solution of the this compound probe in the same solvent.

-

Prepare a stock solution of the alkyne-containing molecule.

-

-

Measurement of the "Off" State (Azide):

-

Prepare a series of dilutions of the this compound stock solution in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6]

-

For each dilution, measure the absorbance at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum for each dilution using a spectrofluorometer, ensuring the excitation wavelength and all instrument settings are kept constant.

-

Integrate the area under each emission spectrum to obtain the integrated fluorescence intensity.

-

-

Inducing the "On" State (Triazole):

-

To a solution of the this compound probe, add the alkyne-containing molecule and the copper(I) catalyst. Allow the reaction to proceed to completion.

-

Prepare a series of dilutions of the resulting fluorescein-triazole product solution, again ensuring absorbance remains below 0.1.

-

Repeat the absorbance and fluorescence measurements for each dilution of the "on" state product as described in step 2.

-

-

Measurement of the Standard:

-

Prepare a series of dilutions of the fluorescence standard with absorbances in the same range as the samples.

-

Repeat the absorbance and fluorescence measurements for each dilution of the standard as described in step 2.

-

Data Analysis:

-

For the this compound ("off" state), the fluorescein-triazole ("on" state), and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the slope (gradient) of the linear fit for each of the three plots.

-

Calculate the quantum yield of the sample (ΦX) using the following equation:[1]

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard (if the same solvent is used, this term is 1).

-

-

Calculate the quantum yield for both the "off" and "on" states of the this compound probe.

Conclusion

This compound probes represent a powerful class of tools for bioimaging and diagnostics, offering the ability to visualize specific molecular targets with high contrast. Their utility is directly linked to the significant increase in quantum yield and brightness upon undergoing the click reaction. A thorough understanding of these photophysical properties and the methods for their characterization is essential for the effective design and implementation of experiments in cellular and molecular research. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of these versatile fluorogenic probes.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorogenic Azidofluoresceins for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Photophysical Properties of Fluorescein Esters as Potential Organic Semiconductor Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fluorescein-Azide: Properties, Synthesis, and Applications

This technical guide provides an in-depth overview of fluorescein-azide, a key reagent in biomedical research and drug development. This compound is a derivative of the widely used fluorescent dye, fluorescein (B123965), and is functionalized with an azide (B81097) group. This modification allows for its participation in bioorthogonal "click" chemistry reactions, enabling the precise labeling of biomolecules such as proteins and nucleic acids.[1] This guide will cover the molecular properties of common this compound variants, their synthesis, and detailed protocols for their application in bioconjugation.

Core Molecular Properties

The term "this compound" can refer to several derivatives with different linkers between the fluorescein core and the azide group, leading to variations in molecular weight and formula. Below is a summary of the properties for commonly encountered this compound compounds.

| Property | 6-Carboxyfluorescein Azide (6-FAM-Azide) | 5-Fluorescein-Azide | This compound |

| Molecular Formula | C₂₄H₁₈N₄O₆[2][3] | C₂₃H₁₆N₄O₆[4] | C₂₄H₁₈N₄O₆ |

| Molecular Weight | 458.43 g/mol [2] | 444.4 g/mol [4] | 458.42 g/mol [3] |

| Appearance | Yellow to orange solid[2] | - | Powder |

| Excitation (max) | ~495 nm[2] | - | ~495 nm[2] |

| Emission (max) | ~520 nm[2] | - | ~520 nm[2] |

| Purity | ≥ 95% (HPLC)[2] | - | ≥95% |

| Solubility | DMSO, DMF, MeOH[2] | - | - |

| Storage Conditions | -20 °C, in the dark[2][3] | - | -20°C |

| CAS Number | 1386385-76-7[2] | 1204815-86-0[4] | 1386385-76-7 |

Synthesis of Azide-Fluorescein-Acid Linkers

The primary route for synthesizing azide-fluorescein-acid linkers starts with a carboxyfluorescein isomer, typically a mixture of 5- and 6-carboxyfluorescein. The process involves a three-step chemical transformation: nitration, reduction of the nitro group to an amine, and finally, the conversion of the amine to an azide through a diazotization reaction.[1]

Synthesis Pathway

Caption: Synthetic pathway for Azide-Fluorescein-Acid.[1]

Experimental Protocols

Step 1: Nitration of 5(6)-Carboxyfluorescein [1]

This initial step introduces a nitro group to the fluorescein core, which serves as a precursor to the amine group.

-

Materials: 5(6)-Carboxyfluorescein, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Ice bath.

-

Procedure:

-

Dissolve 5(6)-carboxyfluorescein in concentrated sulfuric acid at 0°C in a round-bottom flask with stirring.

-

Slowly add a pre-cooled solution of concentrated nitric acid in concentrated sulfuric acid dropwise, ensuring the temperature remains below 5°C.

-

After the addition is complete, continue stirring the reaction at 0°C for 1-2 hours.

-

Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.

-

Filter the solid, wash it with cold water, and dry it under a vacuum.

-

Step 2: Reduction of the Nitro Group [1]

The nitro group is reduced to an amine, making it available for the subsequent diazotization reaction.

-

Materials: 5(6)-Carboxy-nitrofluorescein, a suitable reducing agent (e.g., sodium dithionite, Na₂S₂O₄), appropriate solvent.

-

Procedure:

-

Dissolve the 5(6)-carboxy-nitrofluorescein in a suitable solvent.

-

Add the reducing agent to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the product is isolated by precipitation or extraction, followed by washing and drying.

-

Step 3: Diazotization and Azidation [1]

This final step converts the amine to the azide functionality.

-

Materials: 5(6)-Amino-carboxyfluorescein, Dilute Hydrochloric Acid (HCl), Sodium Nitrite (B80452) (NaNO₂), Sodium Azide (NaN₃), Ice bath.

-

Procedure:

-

Dissolve the 5(6)-amino-carboxyfluorescein in dilute hydrochloric acid at 0°C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to form the diazonium salt. Stir for 15-30 minutes at 0°C.

-

In a separate flask, dissolve sodium azide in water and cool to 0°C.

-

Slowly add the diazonium salt solution to the sodium azide solution with vigorous stirring, maintaining the temperature at 0°C.

-

Allow the reaction to proceed for 1-2 hours at 0°C, during which the azide-fluorescein-acid product will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum in the dark.

-

Bioconjugation via Click Chemistry

This compound is a valuable tool for bioconjugation, enabling the fluorescent labeling of biomolecules that have been modified to contain an alkyne group.[3] The most common method for this is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5]

General Bioconjugation Workflow

Caption: General workflow for labeling alkyne-modified biomolecules.

Experimental Protocol: Labeling of Alkyne-Modified Biopolymers

This protocol outlines the general steps for labeling biopolymers, such as proteins or nucleic acids, that have been functionalized with a terminal alkyne.

-

Materials: Alkyne-modified biopolymer, this compound, Copper(II) sulfate (B86663) (CuSO₄), a copper ligand such as THPTA, Sodium ascorbate, Reaction buffer (e.g., PBS, pH 7.4).[6]

-

Procedure:

-

Prepare a stock solution of the this compound in an organic solvent like DMSO.[2]

-

In a reaction tube, dissolve the alkyne-modified biopolymer in the reaction buffer.

-

Add the this compound solution to the biopolymer solution. The molar ratio of dye to alkyne may need to be optimized, but a 5-20 fold excess of the dye is a common starting point.[7]

-

Prepare the Cu(I) catalyst by premixing CuSO₄ and the THPTA ligand.[6]

-

Add the catalyst complex to the reaction mixture.

-

Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate.[6]

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.[7]

-

Purify the labeled biopolymer from excess reagents using methods such as size-exclusion chromatography or dialysis.[7]

-

Applications

This compound, through its application in click chemistry, has become an indispensable tool in various research fields:

-

Bioconjugation: For labeling DNA, RNA, proteins, and carbohydrates with a bright and photostable fluorescent tag.[2]

-

Cellular Imaging: Used in live-cell fluorescence microscopy and high-content screening due to its strong signal and low background.[2]

-

Diagnostics and Biosensing: Integral to the development of fluorescence-based assays and biosensors.[2]

-

Drug Discovery: Facilitates the tracking and visualization of drug molecules and their targets.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]

- 3. thomassci.com [thomassci.com]

- 4. This compound | C23H16N4O6 | CID 58352521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. setabiomedicals.com [setabiomedicals.com]

- 6. benchchem.com [benchchem.com]

- 7. docs.aatbio.com [docs.aatbio.com]

solubility of fluorescein-azide in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of fluorescein-azide in various solvents. The information is intended to assist researchers and professionals in the effective handling and application of this versatile fluorescent probe in a variety of experimental settings, particularly in the realm of bioconjugation and cellular imaging.

Core Concepts: Understanding this compound Solubility

This compound is a derivative of the widely used fluorescent dye, fluorescein, and is functionalized with an azide (B81097) group. This modification allows for its participation in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click chemistry" reactions, enabling the covalent labeling of alkyne-modified biomolecules. The solubility of this compound is a critical parameter for its successful application, influencing stock solution preparation, reaction efficiency, and the potential for aggregation-induced artifacts.

The solubility profile of this compound is primarily dictated by its molecular structure, which contains both a hydrophobic xanthene core and more polar carboxylic acid and azide functionalities. As a result, its solubility is highest in polar aprotic organic solvents.

Quantitative Solubility Data

While comprehensive quantitative solubility data for this compound is not extensively published, a practical estimation can be derived from common laboratory practices for the preparation of stock solutions. The following table summarizes the known solubility characteristics of this compound in various solvents.

| Solvent | Chemical Formula | Type | Quantitative Solubility (approx.) | Qualitative Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ~4.6 mg/mL (10 mM) | Soluble | [1][2][3] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ~4.6 mg/mL (10 mM) | Soluble | [1][2][3] |

| Methanol (MeOH) | CH₃OH | Polar Protic | ~4.6 mg/mL (10 mM) | Soluble | [1][2] |

| Water | H₂O | Polar Protic | Poorly Soluble | Insoluble | [4] |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Not Reported | Soluble (for PEGylated versions) |

Note: The quantitative solubility is calculated based on the preparation of a 10 mM stock solution, as indicated by multiple suppliers. The molecular weight of this compound is approximately 458.42 g/mol .

For PEGylated versions of this compound, the addition of the hydrophilic polyethylene (B3416737) glycol (PEG) spacer significantly enhances water solubility.[5]

Experimental Protocol: Determination of this compound Solubility

The following is a general protocol for determining the solubility of this compound in a specific solvent. This method is based on the principle of preparing a saturated solution and quantifying the dissolved solute.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, DMF, water)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

UV-Vis spectrophotometer

-

Calibrated micropipettes

-

Microcentrifuge tubes (1.5 mL)

-

Cuvettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh out an excess amount of this compound (e.g., 5 mg) into a 1.5 mL microcentrifuge tube.

-

Add a defined volume of the solvent of interest (e.g., 0.5 mL) to the tube.

-

Tightly cap the tube and vortex vigorously for 2 minutes to facilitate dissolution.

-

-

Equilibration:

-

Place the tube in a thermostatic shaker set at a constant temperature (e.g., 25°C).

-

Allow the solution to equilibrate for a set period (e.g., 24 hours), with continuous agitation to ensure maximal dissolution.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the tube at a high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved this compound.

-

-

Quantification of Dissolved Solute:

-

Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant in the same solvent.

-

Measure the absorbance of the diluted solutions at the maximum absorbance wavelength of this compound (~494 nm) using a UV-Vis spectrophotometer.

-

Prepare a standard curve using known concentrations of this compound in the same solvent.

-

Determine the concentration of the saturated solution by comparing its absorbance to the standard curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL using the determined concentration.

-

Mandatory Visualizations

Experimental Workflow for Copper-Catalyzed Click Chemistry

The following diagram illustrates a typical experimental workflow for the copper(I)-catalyzed cycloaddition of this compound to an alkyne-modified biomolecule.

References

An In-Depth Technical Guide to the Storage and Handling of Fluorescein-Azide Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential aspects of storing and handling fluorescein-azide compounds. This compound is a versatile molecule that combines the bright green fluorescence of fluorescein (B123965) with the bioorthogonal reactivity of an azide (B81097) group, making it an invaluable tool in various biological and drug development applications. Proper storage and handling are paramount to ensure its stability, reactivity, and the reproducibility of experimental results.

Core Properties and Storage

This compound and its derivatives are sensitive to environmental factors such as light, temperature, and pH.[1] Understanding these sensitivities is critical for maintaining the integrity of the compound.

General Storage Recommendations

For long-term stability, this compound compounds should be stored as a solid at -20°C, protected from light, and in a desiccated environment.[2][3] When in solution, it is advisable to prepare fresh solutions for each experiment.[2] If short-term storage of a stock solution is necessary, it should be kept at 4°C for no more than a few days, ideally at a slightly acidic to neutral pH (6.0-7.4) to minimize hydrolysis.[2] Alkaline conditions (pH > 8.5) should be avoided for storage as they can accelerate the degradation of the fluorescein molecule.[2]

Solubility

This compound is generally soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[3] It is recommended to prepare high-concentration stock solutions in these solvents, which can then be diluted into aqueous buffers for experiments. When preparing aqueous solutions, it is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system, especially in live-cell applications.

Stability Considerations

pH Sensitivity: The fluorescence of the fluorescein moiety is highly dependent on pH.[1] It exhibits maximum fluorescence intensity in basic conditions (pH > 8).[2] As the pH becomes more acidic, the fluorescence intensity decreases significantly.[2] This is due to the equilibrium between different ionic forms of fluorescein, with the dianionic form that predominates at higher pH being the most fluorescent.[2]

Photostability: Fluorescein and its derivatives are susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light.[1] This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye molecule.[4] To minimize photobleaching, it is essential to protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil and minimizing exposure to excitation light during fluorescence microscopy.[4][5]

Thermal Stability: While aliphatic azides are relatively stable, they can decompose at elevated temperatures.[6] It is recommended to avoid high temperatures during the handling and storage of this compound compounds to prevent degradation of the azide group.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its derivatives.

| Property | Value | Notes |

| Storage Temperature | -20°C (Solid, Long-term)[3] | Protect from light and moisture. |

| 4°C (Aqueous Solution, Short-term)[2] | Recommended for a few days at pH 6.0-7.4. Avoid alkaline conditions for storage. | |

| Solubility | Soluble in DMSO, DMF[3] | Prepare high-concentration stock solutions in these solvents. |

| Excitation Maximum (λex) | ~495 nm[7] | Varies slightly depending on the specific derivative and solvent. |

| Emission Maximum (λem) | ~520 nm[7] | Varies slightly depending on the specific derivative and solvent. |

| Quantum Yield (Φf) | High[7] | The exact value depends on the specific fluorescein derivative and environmental conditions such as pH and solvent.[1] |

| Condition | Effect on Stability | Recommendation |

| Light Exposure | Susceptible to photobleaching, leading to irreversible loss of fluorescence.[1] The photodegradation rate is influenced by light intensity, pH, and the presence of other molecules. | Store in the dark. Use amber vials or foil-wrapped containers. Minimize light exposure during experiments.[4][5] |

| pH | Fluorescence is pH-dependent, with maximum intensity at pH > 8.[2] Stability of the molecule is generally better at slightly acidic to neutral pH for storage in solution.[2] | For fluorescence measurements, use a buffer in the pH range of 7.4-9.0.[2] For short-term storage of solutions, maintain a pH of 6.0-7.4.[2] |

| Temperature | Elevated temperatures can lead to the degradation of the azide group.[6] | Avoid high temperatures during storage and handling.[6] |

| Buffer Composition | Amine-containing buffers (e.g., Tris) can interfere with subsequent conjugation reactions involving amine-reactive functionalities.[5] | Use amine-free buffers such as phosphate-buffered saline (PBS) or HEPES for conjugation reactions.[1] |

Experimental Protocols & Workflows

This compound is predominantly used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions for labeling biomolecules.

General Workflow for Click Chemistry Labeling

References

Safety Precautions for Working with Fluorescein-Azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling instructions for fluorescein-azide, a fluorescent probe commonly utilized in bioconjugation reactions, particularly copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry." Due to the presence of the azide (B81097) functional group, this compound requires specific safety measures beyond those for standard fluorescent dyes. This document synthesizes information from safety data sheets for similar compounds and established guidelines for handling organic azides to ensure safe laboratory practices.

Hazard Identification and Risk Assessment

This compound's hazard profile is a composite of its parent molecule, fluorescein (B123965), and the energetic azide group. While fluorescein itself exhibits low acute toxicity, the azide moiety introduces risks of explosive decomposition and high toxicity.

1.1. Physical and Chemical Hazards:

-

Explosive Potential: Organic azides are energetic molecules that can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.[1] The stability of an organic azide is influenced by its carbon-to-nitrogen (C:N) ratio.[2] For this compound (C₂₄H₁₈N₄O₆), the C:N ratio is 6, which generally suggests a relatively stable compound under normal handling conditions.[1] However, it is crucial to avoid conditions that can initiate decomposition.

-

Incompatibilities: this compound is incompatible with strong oxidizing agents, acids, and heavy metals.[3][4] Contact with acids can form the highly toxic and explosive hydrazoic acid.[1] Reactions with metals, such as copper, lead, or their salts, can form highly shock-sensitive metal azides.[1] Halogenated solvents (e.g., dichloromethane, chloroform) should be avoided as they can form explosive di- and tri-azidomethane.

1.2. Health Hazards:

-

Toxicity: While specific toxicological data for this compound is limited, the azide functional group is known for its high acute toxicity, comparable to cyanides.[5] It can be harmful if inhaled, ingested, or absorbed through the skin.[5]

-

Eye Irritation: Fluorescein, the parent compound, is known to cause serious eye irritation.[3][4]

-

Skin and Respiratory Irritation: May cause skin and respiratory tract irritation.[6]

Quantitative Data

| Parameter | Value | Species | Reference |

| Oral LD50 | 6721 mg/kg | Rat | |

| Oral LD50 | 4470–4738 mg/kg | Mouse | |

| NOAEL (14-day repeated dose) | 500 mg/kg bw/day | Rat |

Exposure Controls and Personal Protection

Strict adherence to the following exposure controls and personal protective equipment (PPE) is mandatory when working with this compound.

3.1. Engineering Controls:

-

Chemical Fume Hood: All work with this compound, especially handling of the solid powder and setting up reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

-

Safety Shield: The use of a blast shield is recommended, particularly when working with larger quantities or when heating the compound.[2]

-

Ventilation: Ensure adequate general laboratory ventilation.[4]

3.2. Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.[1]

-

Hand Protection: Wear nitrile gloves with a minimum thickness of 0.11 mm. Change gloves frequently and immediately if contaminated.[7]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[1] For tasks with a higher risk of splashing, consider an apron or coveralls.[7]

Handling and Storage

4.1. Safe Handling:

-

Avoid Shock and Friction: Do not grind, scratch, or subject the solid material to sudden impact.[1]

-

Use Non-Metal Utensils: Use plastic or ceramic spatulas for transferring the solid. Avoid metal spatulas to prevent the formation of shock-sensitive metal azides.[1]

-

Work on a Small Scale: Use the smallest amount of this compound necessary for the experiment.[1]

-

Avoid Dust Formation: Handle the solid powder carefully to minimize dust generation.[4]

-

Ground Glass Joints: Avoid using glassware with ground glass joints, as friction can potentially initiate decomposition.[1]

-

Good Laboratory Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

4.2. Storage:

-

Temperature: Store at -20°C in a tightly sealed container.

-

Light: Protect from light.[1]

-

Incompatibles: Store away from incompatible materials such as acids, strong oxidizing agents, and heavy metals.[1]

-

Labeling: The container must be clearly labeled as "this compound" with appropriate hazard warnings.

Emergency Procedures

5.1. Spills:

-

Small Spills (in a fume hood):

-

Alert others in the area.

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep up the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately.

-

Alert your supervisor and the institutional safety office.

-

Prevent entry to the area.

-

5.2. First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal

-

Waste Collection: Collect all this compound waste, including contaminated materials, in a dedicated, clearly labeled, and sealed container for hazardous waste.[1]

-

Incompatible Wastes: Do not mix azide waste with acidic waste to prevent the formation of hydrazoic acid.[1]

-

Disposal Method: Dispose of hazardous waste through your institution's environmental health and safety office. Do not pour down the drain.[1]

Experimental Protocols

The following is a general protocol for a click chemistry reaction using this compound, incorporating essential safety precautions.

7.1. Preparation of Stock Solutions:

Caption: Workflow for preparing this compound stock solution.

Methodology:

-

Work in a chemical fume hood. Wear all required PPE.

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Using a plastic or ceramic spatula, carefully weigh the desired amount of this compound into a microcentrifuge tube.

-

Add the appropriate volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve a 10 mM stock solution.

-

Vortex briefly to dissolve the solid completely.

-

Store the stock solution at -20°C, protected from light.

7.2. Click Chemistry Reaction:

Caption: General workflow for a click chemistry reaction.

Methodology:

-

Perform all steps in a chemical fume hood, preferably behind a blast shield.

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule, reaction buffer (e.g., phosphate-buffered saline, pH 7.4), and the this compound stock solution.[8][9] The final concentration of reactants will need to be optimized for the specific application.

-

Prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture. This reduces Cu(II) to the active Cu(I) catalyst.[8][9]

-

Add the copper(II) sulfate solution to initiate the reaction. Caution: Do not pre-mix the copper solution directly with the sodium ascorbate solution as this can lead to the formation of insoluble copper(I) species.

-

Incubate the reaction mixture at room temperature for 1-4 hours, or as optimized for the specific biomolecules. Protect the reaction from light.

-

After the incubation period, the labeled biomolecule can be purified from unreacted dye and catalyst using methods such as size-exclusion chromatography or dialysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of hazards associated with this compound.

Caption: Hazard relationship diagram for this compound.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult their institution's specific safety protocols and conduct a thorough risk assessment before beginning any work with this compound.

References

- 1. uvic.ca [uvic.ca]

- 2. researchgate.net [researchgate.net]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. core-docs.s3.amazonaws.com [core-docs.s3.amazonaws.com]

- 7. uthsc.edu [uthsc.edu]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. interchim.fr [interchim.fr]

A Technical Guide to Bioorthogonal Labeling with Fluorescein-Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of bioorthogonal labeling using fluorescein-azide, a powerful tool for selectively tagging and visualizing biomolecules in complex biological systems. We will explore the core chemical principles, present key quantitative data, and offer detailed experimental protocols for its application.

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of high-yield, highly selective chemical reactions that can occur within a living organism without interfering with or being influenced by native biochemical processes. These reactions rely on pairs of mutually reactive functional groups that are abiotic in nature. The azide (B81097) group (-N₃), central to this compound, is a premier example of a bioorthogonal handle due to its small size, metabolic stability, and lack of reactivity with endogenous functional groups. When paired with a fluorescent reporter like fluorescein, it enables robust visualization of molecular targets in vitro and in vivo.

This compound is a versatile reagent used to fluorescently label biomolecules that have been metabolically, enzymatically, or chemically engineered to contain a complementary bioorthogonal functional group, such as an alkyne or a phosphine (B1218219). Its bright green fluorescence, high quantum yield, and compatibility with standard imaging systems make it a staple in chemical biology and drug development.[1][2]

Core Chemical Principles & Reactions

This compound is primarily employed in three major bioorthogonal reactions: the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Staudinger Ligation

The Staudinger Ligation is a reaction between an azide and a specifically engineered triarylphosphine. In its classic form, the reaction produces an aza-ylide intermediate that hydrolyzes in water.[3] The bioorthogonal variant, developed by Bertozzi and coworkers, incorporates an electrophilic trap on one of the phosphine's aryl rings. This trap intercepts the aza-ylide intermediate intramolecularly to form a stable amide bond, covalently linking the two molecules.[3] While highly biocompatible, its primary drawback is its slow reaction kinetics compared to cycloaddition reactions.[4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Often considered the quintessential "click chemistry" reaction, CuAAC is a rapid and efficient cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) source.[5][6] The reaction forms a stable 1,4-disubstituted triazole linkage. CuAAC boasts exceptionally fast kinetics and high yields.[4] However, the requirement for a copper catalyst, which can be toxic to living cells, primarily limits its application to in vitro systems or fixed cells, though ligands have been developed to mitigate this toxicity.[5][7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity of CuAAC, SPAAC was developed as a copper-free alternative. This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne.[8][9] The high ring strain of the cyclooctyne provides the thermodynamic driving force for the reaction to proceed rapidly with an azide without the need for a catalyst.[4] This makes SPAAC the preferred method for labeling biomolecules in living cells and whole organisms.[8][10]

Quantitative Data for this compound and Reactions

Quantitative parameters are essential for designing robust labeling experiments. The tables below summarize the key photophysical properties of a common this compound derivative (6-FAM-Azide) and compare the kinetics of the primary bioorthogonal reactions.

Table 1: Photophysical Properties of 6-Carboxyfluorescein Azide (6-FAM-Azide)

| Property | Value | Notes |

| Excitation Maximum (λex) | ~496 nm | In PBS, pH 9.[2] |

| Emission Maximum (λem) | ~516 nm | In PBS, pH 9.[2] |

| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ | In PBS, pH 9.[2] |

| Quantum Yield (Φ) | ~0.92 | Value for parent fluorescein; expected to be similar for the azide derivative. |

| Molecular Weight | 458.43 g/mol | [2] |

| Solubility | DMSO, DMF, MeOH | [2] |

Table 2: Comparative Analysis of Bioorthogonal Reaction Kinetics

| Reaction Type | Reactants | Catalyst | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages & Disadvantages |

| Staudinger Ligation | Azide + Phosphine | None | ~0.001 | Advantages: High biocompatibility, traceless versions available. Disadvantages: Slow kinetics, phosphine reagents prone to air oxidation.[4] |

| CuAAC (Click Chemistry) | Terminal Alkyne + Azide | Copper(I) | 10¹ - 10⁴ | Advantages: Very fast reaction rates, high efficiency. Disadvantages: Copper catalyst is cytotoxic, limiting live-cell applications.[4] |

| SPAAC (Copper-Free Click) | Strained Alkyne + Azide | None | 10⁻³ - 1 | Advantages: Excellent biocompatibility, ideal for live-cell and in vivo imaging. Disadvantages: Slower than CuAAC, bulky cyclooctyne may be perturbative.[4] |

Experimental Workflows & Visualizations

The general workflow for bioorthogonal labeling involves two key stages: first, the introduction of the chemical reporter (e.g., an azide-modified metabolic precursor) into the biological system, allowing it to be incorporated into the target biomolecule. Second, the labeling stage, where the fluorescent probe (this compound) is added and reacts specifically with the incorporated reporter.

Caption: General workflow for metabolic labeling and subsequent bioorthogonal ligation.

The choice between SPAAC and CuAAC dictates the specific reagents used in the labeling step.

Caption: Logical choice between SPAAC and CuAAC for labeling azide-modified targets.

Detailed Experimental Protocols

The following are generalized protocols for labeling cell surface glycans and proteins. Note: These protocols should be optimized for specific cell lines, proteins, and experimental conditions.

Protocol 1: Live Cell Surface Labeling via SPAAC

This protocol details the metabolic incorporation of an azido-sugar into cell surface glycans, followed by labeling with a strained alkyne-fluorescein conjugate. For this example, we react an azide-modified cell with a DBCO-fluorescein, the reverse of using this compound. The principle and steps are directly analogous.

Materials:

-

Live cells in culture

-

Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac₄ManNAz)

-

DBCO-functionalized fluorescein

-

Cell culture medium and Phosphate-Buffered Saline (PBS)

-

Anhydrous DMSO

-

Fluorescence microscope

Methodology:

-

Metabolic Labeling:

-

Culture cells to the desired confluency (e.g., 70-80%).

-

Prepare a stock solution of Ac₄ManNAz in sterile DMSO (e.g., 50 mM).

-

Supplement the cell culture medium with Ac₄ManNAz to a final concentration of 25-50 µM.

-

Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.[8]

-

-

Cell Preparation for Labeling:

-

Gently aspirate the medium containing the unincorporated azido-sugar.

-

Wash the cells three times with pre-warmed, sterile PBS or live-cell imaging buffer to remove residual precursor.[8]

-

-

SPAAC Reaction:

-

Prepare a stock solution of DBCO-fluorescein in anhydrous DMSO (e.g., 10 mM).

-

Dilute the DBCO-fluorescein stock solution in pre-warmed culture medium or imaging buffer to a final concentration of 1-15 µM. Titration is recommended to find the optimal signal-to-noise ratio.[8]

-

Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[8]

-

-

Washing and Imaging:

-

Remove the labeling solution and wash the cells three times with pre-warmed PBS or imaging buffer to remove the unbound fluorescent probe.

-

Add fresh imaging buffer to the cells and proceed with visualization using a fluorescence microscope equipped with a standard FITC/GFP filter set.

-

Protocol 2: In Vitro Protein Labeling via CuAAC

This protocol describes the labeling of a purified protein that has been modified to contain a terminal alkyne, using this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4, azide-free)

-

This compound (e.g., 6-FAM-Azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-